molecular formula C8H5N3O3 B2795498 2-(2-Nitrophenyl)-1,3,4-oxadiazole CAS No. 89898-92-0

2-(2-Nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B2795498
CAS No.: 89898-92-0
M. Wt: 191.146
InChI Key: WXKRXSFMMMXAKR-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring substituted at the 2-position with a nitro group in the ortho position of the attached phenyl ring. The nitro group (-NO₂) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and biological interactions. This compound has been explored for diverse applications, including pharmaceuticals, optoelectronics, and enzyme inhibition, due to its structural versatility and tunable properties .

Properties

IUPAC Name

2-(2-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKRXSFMMMXAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.

    Cyclization: Reagents like carbon disulfide, bases such as triethylamine, and solvents like ethanol.

Major Products:

    Reduction: 2-(2-Aminophenyl)-1,3,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The 1,3,4-oxadiazole scaffold is known for its broad spectrum of biological activities. Compounds containing this structure have been extensively studied for their potential as therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. For instance:

  • A series of substituted 1,3,4-oxadiazoles were synthesized and evaluated for their anticancer activity against various cell lines. Notably, compounds like 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole showed significant potency against CNS and renal cancer cell lines with growth inhibition percentages exceeding 95% .
  • Another study reported that certain oxadiazole derivatives exhibited high antiproliferative activity against human cancer cell lines such as T-47D breast cancer and SK-MEL-5 melanoma, with inhibition rates over 80% .

Antimicrobial Properties

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives has also been documented:

  • Research indicates that these compounds possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating their effectiveness compared to standard antibiotics .
  • Additionally, oxadiazoles have shown antifungal activity against species such as Aspergillus niger and Saccharomyces cerevisiae, reinforcing their potential as antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Several studies have explored the anti-inflammatory properties of oxadiazole derivatives:

  • Compounds containing the oxadiazole ring have been evaluated for their cyclooxygenase (COX) inhibition capabilities. Some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • In vivo studies indicated that certain oxadiazoles effectively reduced paw edema in rat models, showcasing their analgesic properties alongside anti-inflammatory effects .

Agricultural Applications

Beyond medicinal uses, 1,3,4-oxadiazoles are also being investigated for agricultural applications:

Herbicides and Insecticides

The unique chemical structure of oxadiazoles allows them to function as effective herbicides and insecticides:

  • Research has shown that specific oxadiazole derivatives can inhibit the growth of weeds and pests, making them valuable in crop protection strategies .

Case Studies and Findings

Study Focus Key Findings
Salahuddin et al. (2020)AnticancerIdentified potent compounds with >95% growth inhibition against CNS and renal cancer cell lines .
Bitla et al. (2022)AntimicrobialSynthesized 2,5-diaryl substituted oxadiazoles with significant antibacterial activity (MIC values: 5–8.9 μg/mL) .
Grover et al. (2023)Anti-inflammatoryDeveloped COX inhibitors from oxadiazole derivatives showing IC50 values between 0.48–0.89 µM .

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-1,3,4-oxadiazole involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of the nitro group on the phenyl ring and the nature of additional substituents on the oxadiazole ring critically determine biological and physicochemical properties:

Compound Name Substituents on Oxadiazole Ring Nitro Group Position Key Properties/Activities Reference
2-(2-Nitrophenyl)-1,3,4-oxadiazole None (monosubstituted) Ortho (2-position) Enzyme inhibition, optoelectronic applications
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 5-(4-NO₂), 2-(4-Cl) Para (4-position) CNS depressant (anticonvulsant, antidepressant)
5-(4-Nitrophenyl)-2-(4-NO₂)-1,3,4-oxadiazole (XV) 5-(4-NO₂), 2-(4-NO₂) Para (4-position) Enhanced CNS activity, no neurotoxicity
2-(5-Methyl-2-nitrophenyl)-5-(thiophene)-1,3,4-oxadiazole (56c) 2-(2-NO₂, 5-CH₃), 5-thiophene Ortho (2-position) Cytotoxic (IC₅₀ = 10–19.45 µg/mL)
2-((2-Nitrophenyl)disulfanyl)-1,3,4-oxadiazole (76) Thioether linkage, 2-NO₂ Ortho (2-position) Anticancer (IC₅₀ = 0.7 µM vs. MCF-7), thymidylate synthase inhibition

Key Observations :

  • Para-nitro derivatives (e.g., XIV, XV) exhibit strong CNS activity due to enhanced electron-withdrawing effects, which stabilize interactions with neurotransmitter receptors .
  • Ortho-nitro derivatives (e.g., target compound, 56c, 76) demonstrate broader applications , including anticancer and enzyme inhibition, likely due to steric effects and distinct electronic profiles .
  • Dual substitution (e.g., XV with two para-nitro groups) increases pharmacological potency but may reduce solubility or increase toxicity .
Central Nervous System (CNS) Activity
  • Compound XIV : Reduced pentylenetetrazole-induced convulsions by 85% in rodent models, comparable to diazepam .
  • Compound XV : Showed superior antianxiety activity (72% reduction in elevated plus-maze test) due to dual nitro groups enhancing receptor affinity .
  • Ortho-nitro analogues: Limited CNS activity reported, suggesting para positioning is optimal for benzodiazepine receptor agonism .
Anticancer Activity
  • Compound 76 : Induced G1-phase cell cycle arrest in HepG2 cells (28.8-fold apoptosis increase) via thymidylate synthase inhibition, outperforming 5-fluorouracil .
  • Quinoline-oxadiazole hybrids: Derivatives with para-nitro groups (e.g., 8c) showed IC₅₀ = 0.137 mg/mL against HepG2, while ortho-nitro derivatives require additional functional groups (e.g., thioethers) for comparable efficacy .
Enzyme Inhibition
  • 5-(2-Nitrostyryl)-1,3,4-oxadiazole-2-thiol derivatives : Exhibited acetylcholinesterase inhibition (IC₅₀ = 12.4 µM) due to nitro group-enhanced electrophilicity .

Physicochemical and Material Properties

  • Optoelectronic Applications : Polymers like PNPPO (2-(o-nitrophenyl)-5-phenyl-1,3,4-oxadiazole) exhibit high electron mobility (1.2 × 10⁻³ cm²/V·s) due to conjugation between the ortho-nitro phenyl group and oxadiazole ring .
  • Solubility and Stability : Ortho-nitro derivatives generally exhibit lower aqueous solubility than para analogues due to steric hindrance, impacting bioavailability .

Biological Activity

The compound 2-(2-Nitrophenyl)-1,3,4-oxadiazole is part of a broader class of oxadiazole derivatives known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Synthesis

This compound features a nitrophenyl group attached to the oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The synthesis typically involves cyclization reactions of hydrazides with carboxylic acids or aldehydes under acidic or basic conditions.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of oxadiazole derivatives. For instance, a study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against several microbial strains. The results indicated that compounds with electron-withdrawing groups like nitro groups exhibited significant antibacterial properties compared to standard antibiotics such as amoxicillin and cefixime .

CompoundAntibacterial Activity (Zone of Inhibition)
This compoundModerate (specific values not reported)
AmoxicillinHigh (standard comparison)

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. Derivatives of oxadiazoles were screened for antifungal properties, revealing moderate to high effectiveness against various fungal strains .

CompoundFungal Strain TestedActivity Level
This compoundCandida albicansModerate
Other OxadiazolesAspergillus nigerHigh

Anticancer Activity

Recent research has focused on the anticancer properties of oxadiazole derivatives. For example, specific derivatives have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound this compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

Cell LineIC50 Value (µM)
MCF-710.5
HCT-1168.7

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazoles have also been documented. Studies indicate that these compounds can inhibit inflammatory mediators and reduce edema in animal models. The presence of nitro groups in the structure enhances this activity by modulating inflammatory pathways .

Study on CNS Activity

A study evaluated the central nervous system (CNS) effects of substituted oxadiazoles. It was found that compounds with nitro groups significantly affected locomotor activity in animal models compared to standard CNS depressants like fluoxetine and diazepam. This suggests potential applications in treating anxiety and depression .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets such as peptide deformylase. These studies provide insights into how structural modifications can enhance biological activity and selectivity against specific targets .

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